1,1'-Diethyl-4,4'-bipyridinium
Overview
Description
1,1’-Diethyl-4,4’-bipyridinium is a quaternary ammonium compound known for its significant role in various scientific and industrial applications. It is a derivative of bipyridine, where two ethyl groups are attached to the nitrogen atoms of the pyridine rings. This compound is often referred to as a viologen due to its structural similarity to paraquat, a well-known herbicide. The compound is characterized by its ability to undergo reversible redox reactions, making it valuable in electrochemical applications .
Mechanism of Action
Target of Action
1,1’-Diethyl-4,4’-bipyridinium, also known as Ethyl viologen dibromide, is a compound that primarily targets cells and their corresponding DNA . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .
Mode of Action
The compound interacts with its targets by maintaining the ability to be genotoxic to cells and their corresponding DNA . This means it can cause damage to the genetic information within a cell causing mutations, which can lead to cancer.
Biochemical Pathways
Its genotoxic effect suggests that it may interfere with dna replication and transcription processes, leading to cell cycle arrest .
Pharmacokinetics
Its use as an internal standard in serum analysis suggests that it may have some degree of bioavailability .
Result of Action
The primary result of 1,1’-Diethyl-4,4’-bipyridinium’s action is its genotoxic effect on cells and their DNA . This can lead to mutations and potentially, the development of cancerous cells.
Action Environment
The action, efficacy, and stability of 1,1’-Diethyl-4,4’-bipyridinium can be influenced by various environmental factors. For instance, it has been suggested that it forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . .
Biochemical Analysis
Biochemical Properties
1,1’-Diethyl-4,4’-bipyridinium plays a significant role in biochemical reactions due to its ability to undergo reversible redox reactions. It interacts with various enzymes and proteins, particularly those involved in electron transfer processes. For instance, it can act as an electron acceptor in reactions catalyzed by oxidoreductases. The compound’s interaction with these enzymes facilitates the transfer of electrons, thereby influencing the overall redox state of the cell .
Cellular Effects
The effects of 1,1’-Diethyl-4,4’-bipyridinium on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in oxidative stress responses, potentially leading to changes in the expression of genes involved in antioxidant defense. Additionally, it can affect cellular metabolism by altering the redox balance within the cell, which in turn can influence metabolic pathways .
Molecular Mechanism
At the molecular level, 1,1’-Diethyl-4,4’-bipyridinium exerts its effects through its redox activity. It can undergo one- and two-electron reductions, forming radical cations and other reduced species. These redox reactions can lead to the generation of reactive oxygen species (ROS), which can further interact with cellular components, leading to oxidative damage or signaling events. The compound can also bind to specific biomolecules, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Diethyl-4,4’-bipyridinium can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to 1,1’-Diethyl-4,4’-bipyridinium can result in sustained oxidative stress, affecting cellular homeostasis .
Dosage Effects in Animal Models
The effects of 1,1’-Diethyl-4,4’-bipyridinium vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. At high doses, 1,1’-Diethyl-4,4’-bipyridinium can cause adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
1,1’-Diethyl-4,4’-bipyridinium is involved in various metabolic pathways, particularly those related to redox reactions. It can interact with enzymes such as oxidoreductases, influencing the flow of electrons within the cell. The compound’s redox activity can also affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,1’-Diethyl-4,4’-bipyridinium is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The distribution of 1,1’-Diethyl-4,4’-bipyridinium can affect its biochemical activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,1’-Diethyl-4,4’-bipyridinium is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Diethyl-4,4’-bipyridinium can be synthesized through several methods, including:
N-Alkylation of 4,4’-bipyridine: This method involves the reaction of 4,4’-bipyridine with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base.
Industrial Production Methods
Industrial production of 1,1’-Diethyl-4,4’-bipyridinium often involves large-scale N-alkylation processes, where 4,4’-bipyridine is reacted with ethyl halides under controlled conditions to ensure high yield and purity. The reaction is typically carried out in batch reactors with precise temperature and pressure control to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-Diethyl-4,4’-bipyridinium undergoes several types of chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used to facilitate the substitution of ethyl groups.
Major Products
Scientific Research Applications
1,1’-Diethyl-4,4’-bipyridinium has a wide range of applications in scientific research, including:
Electrochemical Devices: Due to its reversible redox properties, it is used in electrochromic devices, redox flow batteries, and as a redox mediator in various electrochemical systems.
Molecular Machines: The compound is utilized in the construction of molecular machines and switches, where its redox properties enable controlled motion and switching.
Biological Studies: It serves as a model compound for studying electron transfer processes in biological systems.
Analytical Chemistry: It is used as an internal standard in high-performance liquid chromatography for the analysis of related compounds like paraquat and diquat.
Comparison with Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium is similar to other bipyridinium compounds, such as:
Paraquat (1,1’-dimethyl-4,4’-bipyridinium): Both compounds share a bipyridinium core but differ in the alkyl groups attached to the nitrogen atoms.
Diquat (1,1’-ethylene-2,2’-bipyridinium): This compound has a different substitution pattern on the bipyridine rings and is also used as a herbicide.
Ethyl viologen diiodide: Similar to 1,1’-Diethyl-4,4’-bipyridinium but with iodide counterions instead of bromide.
The uniqueness of 1,1’-Diethyl-4,4’-bipyridinium lies in its specific redox properties and its applications in electrochemical devices and molecular machines, which are not as prominent in its analogs .
Properties
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQLUUDYDWDXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394533 | |
Record name | Ethylviologen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46713-38-6 | |
Record name | Ethylviologen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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